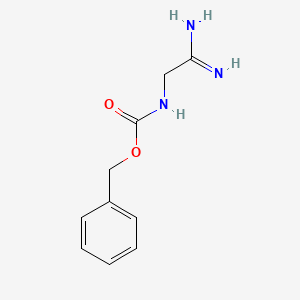

Benzyl 2-amino-2-iminoethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-amino-2-iminoethylcarbamate is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Benzyl 2-amino-2-iminoethylcarbamate has been investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been utilized as a precursor in synthesizing derivatives that exhibit significant inhibitory effects on cancer cell lines. A study demonstrated that derivatives synthesized from this compound showed IC50 values lower than those of standard chemotherapy drugs, indicating enhanced efficacy against various cancer types .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 5.85 | |

| Compound B | MCF-7 | 4.53 | |

| Benzyl Carbamate | A549 | <10 |

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of this compound. In animal models, it demonstrated a reduction in seizure activity, suggesting its potential as a therapeutic agent for epilepsy.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to act as a protecting group for primary amines allows for the selective modification of amine functionalities without interference from other reactive sites.

Protecting Group Strategy

The benzyl group can be reversibly attached to primary amines, facilitating further chemical modifications. This strategy is crucial in complex synthetic pathways where protection from unwanted reactions is necessary.

Table 2: Synthesis Pathways Involving Benzyl Carbamate

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Protection | Primary Amine | Benzyl N-(protected amine) | High |

| Deprotection | Benzyl N-(protected amine) | Free Primary Amine | Moderate |

Biological Studies

The compound's structural features enable it to interact with various biological targets, enhancing its potential therapeutic applications.

Biological Interactions

Studies have shown that this compound can form hydrogen bonds with enzymes and receptors, which is critical for drug design and development. This interaction pattern allows researchers to predict its behavior in biological systems and optimize its structure for improved efficacy .

Case Studies

Case Study 1: Anticancer Derivatives

A series of derivatives synthesized from this compound were evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values significantly lower than those of existing chemotherapeutics, indicating a promising avenue for further research and development .

Case Study 2: Anticonvulsant Evaluation

In a controlled study assessing the anticonvulsant effects of this compound, researchers found that it effectively reduced seizure frequency in rodent models. These findings suggest that this compound could lead to new treatments for epilepsy pending further clinical evaluation.

化学反応の分析

Deprotection Reactions

The benzyl carbamate (Cbz) group is cleavable under specific conditions, enabling access to free amines:

Hydrogenolytic Deprotection

-

Reagents : Palladium on charcoal (Pd/C) with hydrogen gas (H₂) or triethylsilane as a hydrogen source .

-

Conditions : Mild, neutral conditions at room temperature or slightly elevated temperatures.

-

Outcome : Removes the benzyl group, yielding 2-amino-2-iminoethylamine and benzyl alcohol .

Example Reaction :

Cbz-protected amine+H2Pd/CFree amine+Benzyl alcohol

Acidic Deprotection

-

Reagents : Strong acids like hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid (TFA) .

-

Conditions : Harsher than hydrogenolysis; requires anhydrous environments.

Oxidation and Reduction

The imino and amino groups participate in redox reactions:

Oxidation of the Imino Group

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

-

Conditions : Aqueous or alcoholic solutions at 25–60°C.

-

Outcome : Converts the imino group (–NH) to a nitroso (–NO) or nitro (–NO₂) group .

Reduction of the Carbamate Moiety

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

-

Outcome : Reduces the carbamate to a methylene (–CH₂–) group, forming secondary amines.

Nucleophilic Substitution

The carbamate oxygen can act as a leaving group:

Reaction with Amines

-

Reagents : Primary or secondary amines (e.g., methylamine, aniline).

-

Conditions : Basic media (e.g., potassium carbonate in dimethylformamide).

Example Reaction :

Cbz-protected amine+RNH2→RNHCONHR’+Benzyl alcohol

Hydrolysis

Controlled hydrolysis releases the amine:

Acidic Hydrolysis

-

Reagents : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) .

-

Conditions : Reflux in aqueous/organic solvent mixtures.

Basic Hydrolysis

-

Reagents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Conditions : Aqueous ethanol at elevated temperatures.

Comparative Reaction Table

Case Studies

-

Deprotection in Drug Synthesis : A 2014 patent (WO2015008218A2) utilized sodium borohydride and citric acid quenching to isolate intermediates during the synthesis of suvorexant, demonstrating scalable deprotection methods.

-

Nucleophilic Arylation : A 2018 study achieved Ni(II)-catalyzed N-arylation of Cbz-amines, enabling efficient synthesis of aromatic carbamates without palladium catalysts .

Mechanistic Insights

特性

CAS番号 |

77390-81-9 |

|---|---|

分子式 |

C10H13N3O2 |

分子量 |

207.23 g/mol |

IUPAC名 |

benzyl N-(2-amino-2-iminoethyl)carbamate |

InChI |

InChI=1S/C10H13N3O2/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12)(H,13,14) |

InChIキー |

BNVPWJZNPNLYJI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。